6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide, also known as GSK189254 or GSK-189254, is a potent and selective histamine H3 receptor antagonist/inverse agonist. [, , , , , , , ] This compound is classified as a non-imidazole H3 receptor antagonist, differentiating it from earlier generations of antagonists. [, ] GSK189254 has been instrumental in scientific research, particularly in understanding the role of the histamine H3 receptor in the central nervous system (CNS) and exploring its therapeutic potential for various neurological and cognitive disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
GSK189254 can be synthesized through a multi-step process involving the coupling of a substituted 3-benzazepine derivative with a pyridinecarboxamide moiety. [, ] A new facile synthetic route for the carbon-11 labeled compound ([11C]GSK189254) for PET imaging has also been developed. [] The details of these synthetic methods, including specific reagents, reaction conditions, and yields, are described in the scientific literature. [, ]
GSK189254 is characterized by a distinct molecular structure consisting of a central cyclobutyl-tetrahydro-benzazepine core. [, , , , ] This core is linked to a 3-pyridinecarboxamide group through an oxygen atom. The presence of the cyclobutyl and carboxamide groups contributes to the compound's high affinity for the histamine H3 receptor. [, , ]
GSK189254 acts as a potent and selective antagonist/inverse agonist of the histamine H3 receptor. [, , , , , , ] This receptor, primarily located in the CNS, acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters like acetylcholine, noradrenaline, and dopamine. [, , , , , ] By blocking the H3 receptor, GSK189254 effectively increases the synaptic concentrations of these neurotransmitters. [, , , , , , ] This increase in neurotransmission is thought to underlie the compound's effects on wakefulness, cognition, and other CNS functions. [, , , , , , , , , , , ]
While specific data on the physical and chemical properties of GSK189254 are limited in the provided abstracts, its behavior in various studies provides some insights. Its ability to cross the blood-brain barrier signifies a degree of lipophilicity. [, , , ] The synthesis of a radiolabeled form ([11C]GSK189254) for PET imaging suggests a degree of chemical stability allowing for modification without significant structural degradation. [, , , , , , , , , , , , ] Further investigation into specific properties like solubility, melting point, and stability constants would be beneficial for a comprehensive understanding.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9